(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine
Description
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBOMNHBGYPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, basic conditions .
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes
The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multi-step reactions starting from available precursors. The initial steps often include alkylation of piperidine derivatives followed by the introduction of the phenethyl group. Key reaction conditions such as temperature and solvent selection are critical for optimizing yield and purity.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Involves adding oxygen or removing hydrogen using agents like potassium permanganate.
- Reduction : Involves adding hydrogen or removing oxygen, typically with lithium aluminum hydride.
- Substitution : Replacing one functional group with another under specific conditions.
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds with unique properties.
Biology
The compound is studied for its potential biological activities and interactions with biological molecules. Research indicates that it may exhibit effects on specific molecular targets, leading to various biological outcomes. For instance:
- Biological Activity : Investigations have shown that it interacts with certain receptors or enzymes, modulating their activity.
Medicine
Ongoing research explores the therapeutic potential of this compound. Its potential applications include:
- Therapeutic Uses : Studies are being conducted to evaluate its effects on diseases such as epilepsy and cancer. For example, related compounds have shown promising anticonvulsant activity in animal models .
Industrial Applications
In industrial settings, this compound is used for developing new materials and as an intermediate in producing various industrial chemicals. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the applications of this compound:
- Anticonvulsant Activity : Research published by Kamiński et al. investigated new derivatives based on this compound for their anticonvulsant properties in animal models .
- Anticancer Potential : Studies have explored its derivatives as potential anticancer agents. For example, certain derivatives have demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells .
Mechanism of Action
The mechanism by which (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: An organic compound with a similar phenylethyl group but different functional groups, used in flavors and fragrances.
Phenyl acetate: Another compound with a phenyl group, used in the production of various chemicals.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to an imidazole ring, used in medicinal chemistry.
Uniqueness
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is unique due to its combination of a phenylethyl group with a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C16H26N2
- CAS Number: 1005054-67-0
- The compound features a phenylethyl group linked to a piperidine ring, which provides unique chemical properties suitable for various biological applications .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Alkylation Reaction: The alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions.
- Reaction Conditions: Commonly performed in organic solvents such as toluene or dichloromethane with bases like sodium hydride or potassium carbonate.
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. It may function as an agonist or antagonist, modulating physiological processes such as neurotransmission and potentially influencing conditions like anxiety and depression .
In Vitro Studies
Recent studies have highlighted the compound's potential in various biological assays:
- Neurotransmitter Receptor Modulation: Investigated for its role as a ligand in receptor studies related to neurotransmitter systems. This includes interactions with dopamine and serotonin receptors which are critical in mood regulation and neuropsychiatric disorders .
- Anticancer Activity: Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against leukemia and breast cancer cell lines with IC50 values in the micromolar range .
Case Studies
Applications
The compound has several applications across different fields:
- Pharmaceutical Research: Used as a building block for synthesizing more complex molecules aimed at treating neurological disorders.
- Chemical Biology: Investigated for its potential as a research tool in studying receptor interactions and signaling pathways.
- Industrial Applications: Utilized in the production of specialty chemicals and materials due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
